molecular formula C10H21NS B13010122 N-Pentyltetrahydro-2H-thiopyran-4-amine

N-Pentyltetrahydro-2H-thiopyran-4-amine

Cat. No.: B13010122
M. Wt: 187.35 g/mol
InChI Key: WDOKYMHCAVMIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentyltetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C10H21NS It is characterized by a tetrahydrothiopyran ring substituted with a pentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyltetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentyltetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-Pentyltetrahydro-2H-thiopyran-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pentyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the thiopyran ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-amine: Lacks the pentyl group, resulting in different chemical properties.

    N-Pentyltetrahydro-2H-pyran-4-amine: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.

Uniqueness

N-Pentyltetrahydro-2H-thiopyran-4-amine is unique due to the presence of both a pentyl group and a thiopyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-pentylthian-4-amine

InChI

InChI=1S/C10H21NS/c1-2-3-4-7-11-10-5-8-12-9-6-10/h10-11H,2-9H2,1H3

InChI Key

WDOKYMHCAVMIFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCSCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.